

4-Hydroxymethylpyrazole: A Key Metabolite of 4-Methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	4-Hydroxymethylpyrazole	
Cat. No.:	B150813	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpyrazole (fomepizole) is a potent competitive inhibitor of alcohol dehydrogenase (ADH) and is widely used as an antidote for methanol and ethylene glycol poisoning.[1] Its efficacy lies in its ability to block the metabolic conversion of these toxic alcohols into their harmful acidic metabolites. The biotransformation of 4-methylpyrazole itself is a critical aspect of its pharmacology, leading to the formation of key metabolites, primarily 4-hydroxymethylpyrazole and subsequently 4-carboxypyrazole.[2][3] This technical guide provides a comprehensive overview of 4-hydroxymethylpyrazole as a metabolite of 4-methylpyrazole, focusing on its metabolic pathway, the enzymes involved, quantitative data, and detailed experimental protocols relevant to its study.

Metabolic Pathway of 4-Methylpyrazole

The metabolism of 4-methylpyrazole predominantly occurs in the liver. The primary metabolic pathway involves a two-step oxidation process.

Hydroxylation: The first and rate-limiting step is the oxidation of the methyl group of 4-methylpyrazole to form 4-hydroxymethylpyrazole. This reaction is catalyzed by the cytochrome P450 (CYP) mixed-function oxidase system.[4]





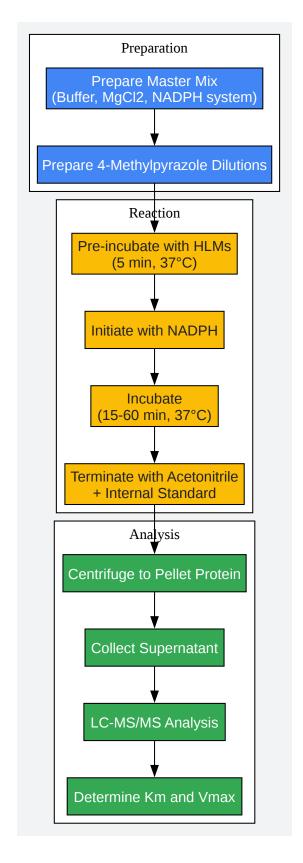


• Oxidation: Subsequently, **4-hydroxymethylpyrazole** is further oxidized to 4-carboxypyrazole. This step is likely mediated by alcohol and aldehyde dehydrogenases.[5]

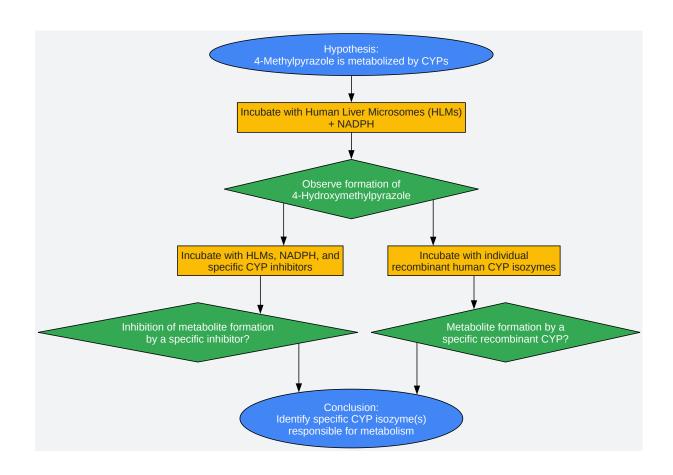
The major metabolite, 4-carboxypyrazole, along with unchanged 4-methylpyrazole and other minor metabolites like N-glucuronide conjugates, are then excreted in the urine.[2]











Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 2. 4-Methylpyrazole | C4H6N2 | CID 3406 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 4-Carboxypyrazole (HMDB0060760) [hmdb.ca]
- 4. Interaction of pyrazole and 4-methylpyrazole with hepatic microsomes: effect on cytochrome P-450 content, microsomal oxidation of alcohols, and binding spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human liver alcohol dehydrogenase--inhibition of methanol activity by pyrazole, 4-methylpyrazole, 4-hydroxymethylpyrazole and 4-carboxypyrazole PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Hydroxymethylpyrazole: A Key Metabolite of 4-Methylpyrazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150813#4-hydroxymethylpyrazole-as-a-metabolite-of-4-methylpyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com